4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
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Overview
Description
4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that features an imidazole ring fused with a pyridine ring
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been known to target a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets and cause changes that result in their broad range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to their wide range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting they have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one typically involves multi-step reactions. One common method includes the condensation of appropriate precursors followed by cyclization reactions. For instance, starting materials such as 2-aminopyridine and glyoxal can be used under acidic or basic conditions to form the desired imidazo[4,5-c]pyridine scaffold .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Imidazole: A simpler structure with a five-membered ring containing two nitrogen atoms.
Pyridine: A six-membered ring with one nitrogen atom.
Imidazo[1,2-a]pyridine: Another fused heterocycle with different substitution patterns.
Uniqueness: 4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is unique due to its specific fusion of imidazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
71703-03-2 |
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Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
4-amino-1,3-dihydroimidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C6H6N4O/c7-5-4-3(1-2-8-5)9-6(11)10-4/h1-2H,(H2,7,8)(H2,9,10,11) |
InChI Key |
SMGBKBHMERQCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NC(=O)N2)N |
Purity |
95 |
Origin of Product |
United States |
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